molecular formula C8H8BrNO3 B1339018 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene CAS No. 85598-13-6

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Cat. No. B1339018
CAS RN: 85598-13-6
M. Wt: 246.06 g/mol
InChI Key: RZOPBDDNOSELGK-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a multi-substituted benzene derivative that contains a bromo, methoxy, methyl, and nitro group attached to the benzene ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The presence of different functional groups on the benzene ring can lead to a variety of chemical reactions and interactions, making it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives can be achieved through various routes. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, is reported to be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the exact synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is not detailed in the provided papers, similar synthetic strategies could be employed, such as electrophilic aromatic substitution reactions where the methoxy and methyl groups serve as directing groups to facilitate the introduction of the bromo and nitro groups at specific positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole were determined, showing that nucleophilic substitution reactions can be used to introduce different functional groups onto a heterocyclic ring . These studies provide insights into the possible molecular geometry and electronic structure of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, suggesting that the presence of electron-withdrawing and electron-donating groups can significantly affect the overall molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives can vary significantly depending on the solvent and conditions. For example, the radical anion of 1-bromo-4-nitrobenzene exhibits different reactivity in a room temperature ionic liquid compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene could also exhibit unique reactivity under various conditions, potentially leading to a range of products through electron transfer mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives can be influenced by the nature of the substituents. For instance, the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces was investigated, revealing that the molecular orbital density of states is modified due to molecule-molecule and molecule-substrate interactions . This indicates that the physical properties such as electron affinity and work function of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene could be tailored by the specific arrangement of substituents, which is important for applications in surface engineering and material science.

Scientific Research Applications

Unconventional Chemical Reactions

An unconventional reaction of diazomethane with a related compound, 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, resulted in not only the expected methoxy derivative but also an isomer with a novel structure, showcasing the complex reactivity patterns that similar compounds can undergo (Jones et al., 1977).

Spectroscopic Studies

Spectroscopic and molecular orbital studies of substituted anisoles, including structures similar to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, help in understanding the electronic environment and the influence of substituents on chemical shifts in NMR spectroscopy, offering insights into the electronic properties of these compounds (Pandiarajan et al., 1994).

Polymer Solar Cells Improvement

The formation of charge transfer complexes with a similar compound, 1-Bromo-4-Nitrobenzene, significantly improves the electron transfer process in polymer solar cells, highlighting the potential of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in enhancing the efficiency of photovoltaic materials (Fu et al., 2015).

Crystallographic Insights

Crystallographic analysis of 2,4-Diiodo-3-nitroanisole provides valuable structural information that can be analogously relevant to understanding the crystal structure and molecular interactions of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, aiding in the design of materials with desired properties (Li et al., 2012).

Surface Engineering of Silicon

The grafting of benzene derivatives onto Si(111) surfaces, including compounds similar to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, demonstrates the potential for silicon surface engineering, impacting semiconductor technology and materials science (Hunger et al., 2006).

Safety And Hazards

Safety information for 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene includes hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-bromo-4-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPBDDNOSELGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463441
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

CAS RN

85598-13-6
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methyl-2-nitrophenol (2.200 g, 9.48 mmol) in acetone (35 mL) was added potassium carbonate (3.276 g, 23.70 mmol) and methyl iodide (1.47 mL, 23.70 mmol) and the.mixture was heated to reflux for 4 h. The reaction was cooled to rt, filtered and the filtrate was evaporated under reduced pressure to afford the crude product. Purification of the crude product by column chromatography over silica gel eluting with EtOAc/hexane afforded pure 1-bromo-4-methoxy-2-methyl-3-nitrobenzene as pale yellow solid. 1H NMR (400 MHz, CDCl3) δ=2.33 (s, 2H), 3.87 (s, 3H), 6.78 (d, J=8.84 Hz, 1H) and 7.58 (d, J=8.84 Hz, 1H); MS (ES+): m/z 247.26 [MH+].
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.276 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-3-methyl-2-nitrophenol (7.17 g, 31 mmol, Intermediate 41) was dissolved in acetone (50 mL). K2CO3 (8.65 g, 62 mmol) was added, followed by MeI (3.9 mL, 62 mmol) and the reaction mixture was stirred at ambient temperature for 18 hrs. The crude mixture was concentrated, H2O was added and the mixture was extracted with CH2Cl2, dried over Na2SO4, filtered and evaporated to give 4-bromo-3-methyl-2-nitrophenyl methyl ether, 7 g (92%).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methyl-2-nitro-phenol (30 g, 0.13 mol) in acetone (200 mL) was added K2CO3 (39 g, 0.28 mol) and iodomethane (17.6 mL, 0.28 mol). The mixture was stirred for 18 hrs and then it was concentrated, diluted with water and extracted with CH2Cl2. The organic phase was dried over Na2SO4, filtered and concentrated to give 1-bromo-4-methoxy-2-methyl-3-nitro-benzene (31 g, 96%) which was used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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